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Compound of Interest

Compound Name: Amino-PEG3-C2-Amine

Cat. No.: B1664901

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amino-PEG3-C2-Amine, a
versatile bifunctional linker crucial in the development of targeted therapeutics. Its primary
application lies in the synthesis of Proteolysis Targeting Chimeras (PROTACS), a revolutionary
class of drugs designed to hijack the cell's natural protein disposal system to eliminate disease-
causing proteins. This document details the molecule's physicochemical properties, safety and
handling protocols, and its pivotal role in the rapidly evolving field of targeted protein
degradation.

Core Molecular Profile

Amino-PEG3-C2-Amine, systematically named 1,11-diamino-3,6,9-trioxaundecane, is a
hydrophilic linker molecule characterized by a three-unit polyethylene glycol (PEG) chain
flanked by two terminal primary amine groups. This structure provides a flexible and water-
soluble spacer, which is highly advantageous in biological applications. The terminal amine
functionalities serve as reactive handles for conjugation to other molecules, such as ligands for
target proteins and E3 ubiquitin ligases in the construction of PROTACSs.

Physicochemical Properties

The key physicochemical properties of Amino-PEG3-C2-Amine are summarized in the table
below, providing essential data for its use in experimental design and synthesis.
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Property Value
Molecular Weight 192.26 g/mol [1][2]
Exact Mass 192.1474 g/mol

Chemical Formula

CsH20N203[1][2]

CAS Number 929-75-9[1][2]
Appearance Colorless to light yellow liquid[2]
Density Approximately 1.289 g/cm3[2]
N Soluble in water (up to 100 mg/mL with
Solubility o
sonication)[2]
Purity Typically >95%

Handling and Storage

Proper handling and storage are critical to maintain the integrity of Amino-PEG3-C2-Amine.

Condition

Recommendation

Storage Temperature

-20°C for long-term storage (up to 3 years in

pure form)[2]

Short-term Storage

4°C for up to 2 years|[2]

-80°C for up to 6 months; -20°C forup to 1

In Solvent
month[2]

Shipping Typically shipped at ambient temperature
Causes skin irritation and serious eye damage.
May cause respiratory irritation. It is
recommended to handle with appropriate

Safety

personal protective equipment (PPE), including
gloves, and eye protection, in a well-ventilated

area.
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Mechanism of Action in PROTACs

Amino-PEG3-C2-Amine itself is not a therapeutic agent but a critical component in the
architecture of PROTACs. PROTACSs are heterobifunctional molecules that function by inducing
the degradation of a target Protein of Interest (POI). They achieve this by simultaneously
binding to the POI and an E3 ubiquitin ligase, bringing them into close proximity. This induced
proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated
POI is then recognized and degraded by the proteasome, the cell's protein degradation
machinery. The linker's role is to connect the POI-binding ligand and the E3 ligase-binding
ligand at an optimal distance and orientation to promote the formation of a stable and
productive ternary complex (POI-PROTAC-E3 ligase).
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PROTAC-Mediated Protein Degradation Pathway
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PROTAC-mediated protein degradation pathway.
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Experimental Protocols: PROTAC Synthesis

The synthesis of a PROTAC using Amino-PEG3-C2-Amine typically involves a sequential two-
step amide coupling process. This allows for a modular and controlled assembly of the final
heterobifunctional molecule. The following is a representative protocol for the synthesis of a
generic PROTAC.

Materials:

Amino-PEG3-C2-Amine

o Carboxylic acid-functionalized ligand for the Protein of Interest (POI-COOH)
o Carboxylic acid-functionalized ligand for the E3 ligase (E3-COOH)

e Amide coupling reagents (e.g., HATU, HOBt)

» Tertiary amine base (e.g., DIPEA, TEA)

e Anhydrous solvents (e.g., DMF, DMSO)

e Boc-anhydride (for protection step)

o TFA (for deprotection step)

» Standard laboratory glassware and purification equipment (e.g., silica gel for
chromatography, HPLC system)

Procedure:
e Mono-Boc Protection of Amino-PEG3-C2-Amine:
o Dissolve Amino-PEG3-C2-Amine in a suitable solvent (e.g., DCM).

o Add a controlled amount (e.g., 0.9 equivalents) of Boc-anhydride to selectively protect one
of the primary amine groups.

o Monitor the reaction by TLC or LC-MS.
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o Purify the resulting mono-Boc-protected linker by column chromatography.
e First Amide Coupling:

o Dissolve the POI-COOH ligand (1.0 eq) and the mono-Boc-protected linker (1.1 eq) in
anhydrous DMF.

o Add an amide coupling reagent (e.g., HATU, 1.2 eq) and a tertiary amine base (e.g.,
DIPEA, 2.0 eq).

o Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

o Upon completion, perform an aqueous workup and purify the product (POI-linker-Boc) by
column chromatography.

e Boc Deprotection:
o Dissolve the POI-linker-Boc intermediate in DCM.
o Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

o Remove the solvent and excess TFA under reduced pressure to yield the deprotected
intermediate (POI-linker-NHz).

e Second Amide Coupling:

o Dissolve the POI-linker-NH:z intermediate (1.0 eq) and the E3-COOH ligand (1.1 eq) in
anhydrous DMF.

o Add an amide coupling reagent (e.g., HATU, 1.2 eq) and a tertiary amine base (e.g.,
DIPEA, 2.0 eq).

o Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
o Upon completion, purify the final PROTAC molecule by preparative HPLC.

e Characterization:
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o Confirm the identity and purity of the final PROTAC using analytical techniques such as
LC-MS, 'H NMR, and high-resolution mass spectrometry (HRMS).

General Workflow for PROTAC Synthesis
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General workflow for PROTAC synthesis.

Conclusion

Amino-PEG3-C2-Amine is a fundamental building block in the design and synthesis of
PROTACSs. Its well-defined structure, hydrophilicity, and bifunctional nature provide a reliable
and versatile platform for linking targeting ligands to create potent protein degraders. For
researchers in drug discovery and chemical biology, a thorough understanding of its properties

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1664901?utm_src=pdf-body-img
https://www.benchchem.com/product/b1664901?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664901?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

and reactivity is essential for the successful development of novel therapeutics based on
targeted protein degradation. The protocols and data presented in this guide offer a solid
foundation for the effective implementation of this key linker in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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